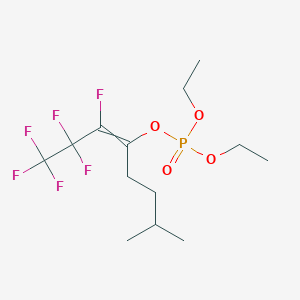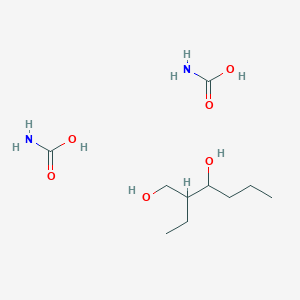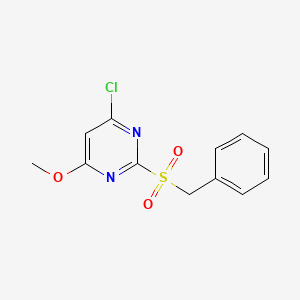
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a phenylmethanesulfonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxyl derivative.
Scientific Research Applications
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylmethanesulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2-(phenylmethanesulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(phenylsulfonyl)pyrimidine
Uniqueness
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and phenylmethanesulfonyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
116040-08-5 |
|---|---|
Molecular Formula |
C12H11ClN2O3S |
Molecular Weight |
298.75 g/mol |
IUPAC Name |
2-benzylsulfonyl-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-11-7-10(13)14-12(15-11)19(16,17)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
LYVALUBCMBTFOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


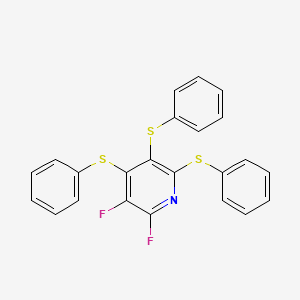

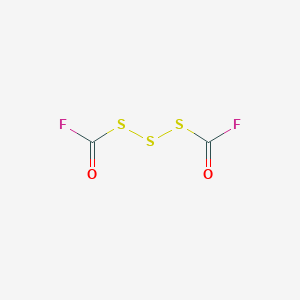


![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


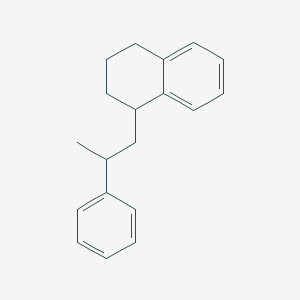
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
